molecular formula C27H34N4O2 B4930622 N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No. B4930622
M. Wt: 446.6 g/mol
InChI Key: OFCDDIMWEULZAR-UHFFFAOYSA-N
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Description

N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. EPPB is a pyrazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of EPPB is not fully understood. However, studies have suggested that EPPB exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects. In cancer research, EPPB has been shown to inhibit the expression of cyclin D1 and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of EPPB is its potential use as a therapeutic agent for various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For EPPB research include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, EPPB could be further studied for its potential use in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

The synthesis of EPPB involves several steps, including the condensation of 4-ethoxybenzylamine with 1-piperidin-4-yl-1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine with 4-phenylbutyric acid chloride to produce EPPB.

Scientific Research Applications

EPPB has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, EPPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of the disease. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2/c1-2-33-25-13-11-23(12-14-25)21-30-19-16-24(17-20-30)31-26(15-18-28-31)29-27(32)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-15,18,24H,2,6,9-10,16-17,19-21H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCDDIMWEULZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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